2-Oxo-2-phenylethyl octadec-13-ynoate
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Overview
Description
2-Oxo-2-phenylethyl octadec-13-ynoate is an organic compound with a complex structure that includes both an ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-13-ynoate typically involves the esterification of 13-octadecynoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl octadec-13-ynoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl octadec-13-ynoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-13-ynoate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an electrophile in various reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Octadecenoic acid, 2-oxo-2-phenylethyl ester
Comparison
Compared to similar compounds, 2-Oxo-2-phenylethyl octadec-13-ynoate is unique due to the presence of the octadec-13-ynoate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
90124-03-1 |
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Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
phenacyl octadec-13-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-4,7-15,19,22-23H2,1H3 |
InChI Key |
UOFNZXYUZBXUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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